2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one, also known as clozapine, is a medication used to treat schizophrenia. It is classified as an atypical antipsychotic drug and was first synthesized in 1958. Clozapine has been shown to be effective in treating schizophrenia, but it also has limitations and potential side effects.
Mechanism of Action
Clozapine acts by blocking dopamine receptors in the brain, specifically the D4 receptor subtype. It also has antagonistic effects on serotonin receptors, specifically the 5-HT2A receptor subtype. Clozapine's unique pharmacological profile is thought to be responsible for its efficacy in treating schizophrenia and its lower incidence of extrapyramidal side effects compared to other antipsychotic drugs.
Biochemical and Physiological Effects:
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of the neurotransmitter GABA in the prefrontal cortex, which may contribute to its antipsychotic effects. Clozapine has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
Clozapine has advantages and limitations for lab experiments. One advantage is its efficacy in treating schizophrenia, which makes it a useful tool for studying the underlying mechanisms of this disorder. However, 2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one also has potential side effects such as agranulocytosis, which can limit its use in lab experiments.
Future Directions
There are several future directions for research on 2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one. One area of interest is its potential use in the treatment of other psychiatric disorders such as bipolar disorder and depression. Another area of interest is its effects on cognitive function and its potential use in the treatment of Alzheimer's disease. Additionally, there is interest in developing new antipsychotic drugs that have similar efficacy to this compound but with fewer side effects. Finally, there is interest in understanding the underlying mechanisms of this compound's unique pharmacological profile, which may lead to the development of new treatments for psychiatric disorders.
Synthesis Methods
Clozapine is synthesized by reacting 8-chloro-11H-pyrido[2,3-b][1,4]benzodiazepine-6(5H)-one with 2-chloroethylpiperazine in the presence of a base such as sodium hydride. The resulting compound is then treated with acetic anhydride to form 2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one. This synthesis method was first reported by Wander and Nelson in 1975.
Scientific Research Applications
Clozapine has been extensively studied in the field of psychiatry and has been shown to be effective in treating schizophrenia. It is also being investigated for its potential use in the treatment of other psychiatric disorders such as bipolar disorder and depression. In addition, 2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one has been studied for its effects on cognitive function and its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O/c1-16(17-6-2-4-8-19(17)23)27-14-12-26(13-15-27)11-10-21-24-20-9-5-3-7-18(20)22(28)25-21/h2-9,16H,10-15H2,1H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEIPUYATGHLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N2CCN(CC2)CCC3=NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.